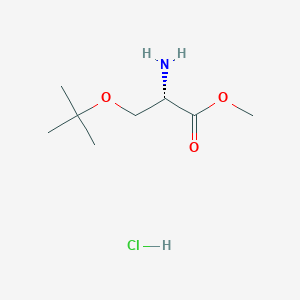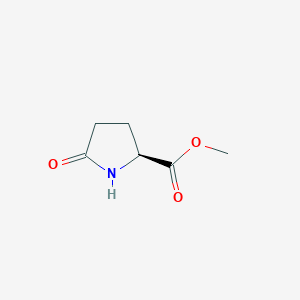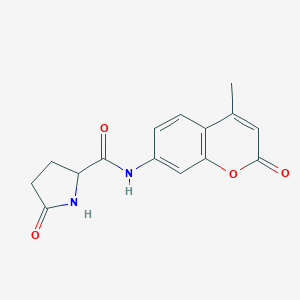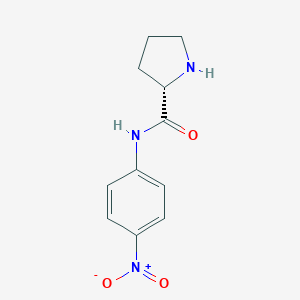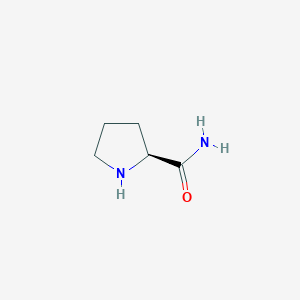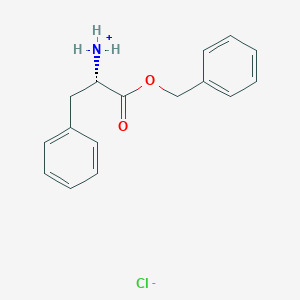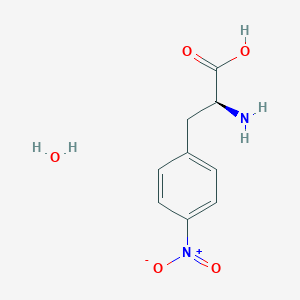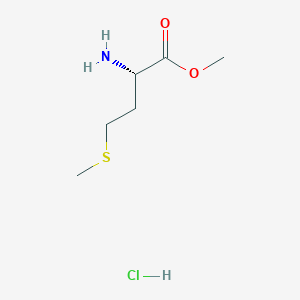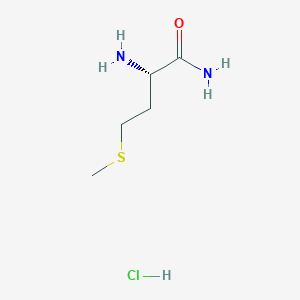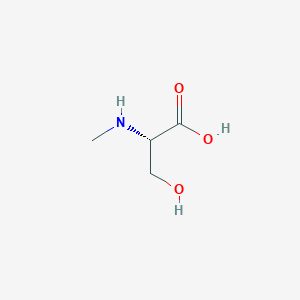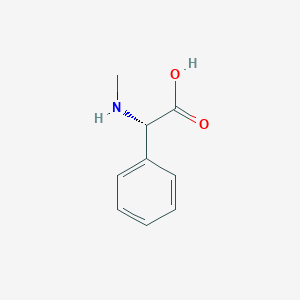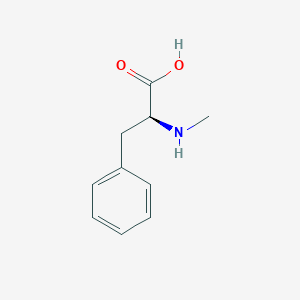![molecular formula C15H15NO2 B555396 (S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid CAS No. 155760-02-4](/img/structure/B555396.png)
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid
Overview
Description
“(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” is a compound that contains a biphenyl group and an amino acid group. The biphenyl group consists of two phenyl rings connected by a single bond . The amino acid group consists of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom .
Synthesis Analysis
While specific synthesis methods for “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” are not available, similar compounds have been synthesized by reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids .
Molecular Structure Analysis
The molecular structure of “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” would consist of a biphenyl group attached to an amino acid group. The biphenyl group would consist of two phenyl rings connected by a single bond .
Scientific Research Applications
For example, usnic acid, a dibenzofuran, has been used in the design of new antimicrobial agents . It was found that newly synthesized derivatives of usnic acid showed good antibacterial activity, with MIC ranging from 1.02–50.93 × 10 −2 mmol mL −1 and MBC from 2.05–70.57 × 10 −2 mmol mL −1 . The most sensitive bacterial species was Staphylococcus aureus, while Pseudomonas aeruginosa and Escherichia coli were the most resistant among the ATCC strains . The compounds also showed strong antifungal activity, better than that of usnic acid itself .
Another related compound, Biphenyl-4-carboxylic acid, is employed in the synthesis and characterization of europium and terbium complexes .
-
- Application : This compound is used in the production of various chemicals. It’s often used as a reagent in organic synthesis .
- Methods of Application : The specific methods of application can vary greatly depending on the desired reaction and the specific experimental conditions. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
- Results : The outcomes can vary greatly depending on the specific reactions being carried out. In general, it can be used to produce a wide range of different organic compounds .
-
- Application : This compound is employed in the synthesis and characterization of europium and terbium complexes .
- Methods of Application : The specific methods of application can vary greatly depending on the desired reaction and the specific experimental conditions. Generally, it would be used in a reaction with other inorganic compounds under controlled conditions .
- Results : The outcomes can vary greatly depending on the specific reactions being carried out. In general, it can be used to produce a wide range of different inorganic compounds .
Future Directions
While specific future directions for “(S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid” are not available, research into biphenyl compounds is an active and attractive topic in medicinal chemistry . This includes the development of new drugs based on imidazole and benzimidazole bioactive heterocycles .
properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLABDVDPYLRZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375933 | |
| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid | |
CAS RN |
155760-02-4 | |
| Record name | (2S)-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



